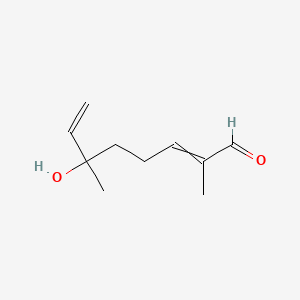

Linalool-8-aldehyde

Description

Structure

3D Structure

Properties

CAS No. |

54664-89-0 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

6-hydroxy-2,6-dimethylocta-2,7-dienal |

InChI |

InChI=1S/C10H16O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,8,12H,1,5,7H2,2-3H3 |

InChI Key |

HRVZNWRZLYDLBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C=O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Linalool 8 Aldehyde

Enzymatic Biosynthesis of Linalool-8-aldehyde from Precursors

Stereochemical Aspects of Biosynthetic Transformations

The biosynthesis of this compound (also known as 8-oxolinalool) and its subsequent products, such as lilac aldehydes, is a process governed by significant stereochemical control, which varies between different organisms. The chirality of the initial linalool (B1675412) precursor, either (R)-(-)-linalool or (S)-(+)-linalool, profoundly influences the stereoisomeric composition of the final products. nih.govwikipedia.org

In the plant kingdom, the stereoselectivity of this transformation is enzyme-dependent. In Arabidopsis thaliana, the cytochrome P450 enzyme CYP76C1 is a key player in linalool metabolism. nih.gov This multifunctional enzyme can utilize both (R)- and (S)-linalool enantiomers with comparable efficiency, catalyzing a cascade of oxidation reactions. nih.govfrontiersin.orgoup.com This lack of strict enantioselectivity results in the formation of a complex mixture of lilac aldehyde and lilac alcohol diastereoisomers. frontiersin.orgresearchgate.net Similarly, the cytochrome P450s CYP71B31 and CYP76C3 from Arabidopsis also metabolize both linalool enantiomers. nih.govfrontiersin.org In contrast, studies on kiwi flowers (Actinidia arguta) have demonstrated a more stereospecific pathway, where (S)-linalool is preferentially converted into lilac compounds. frontiersin.orgresearchgate.net

Microorganisms also exhibit distinct stereopreferences in their biotransformation of linalool. Research on the fungus Aspergillus niger has shown that it converts (S)-(+)-linalool much more effectively than (R)-(-)-linalool into various linalool oxides. acs.orgnih.govresearchgate.net This preference for the (S)-enantiomer suggests that the enzymatic systems within this fungus are stereoselective. When racemic (±)-linalool is provided as a substrate to fungi like Aspergillus niger and Botrytis cinerea, a variety of isomers of lilac aldehyde and alcohol are produced, indicating that these organisms possess enzymes capable of acting on both enantiomers, though perhaps at different rates. acs.orgnih.gov

The table below summarizes the stereochemical preferences observed in different organisms during the biosynthetic transformation of linalool.

| Organism/Enzyme | Substrate(s) | Stereochemical Preference | Key Products' Stereochemistry |

| Arabidopsis thaliana (CYP76C1) | (R)- and (S)-linalool | No significant enantioselectivity; metabolizes both enantiomers. nih.govfrontiersin.org | Complex mixture of lilac aldehyde and alcohol diastereoisomers. frontiersin.orgresearchgate.net |

| Kiwi (Actinidia arguta) | (S)-linalool | Stereospecific conversion of (S)-linalool. frontiersin.org | (S)-configured lilac compounds. researchgate.net |

| Aspergillus niger | (S)-(+)-linalool and (R)-(-)-linalool | Preferential conversion of (S)-(+)-linalool. acs.orgnih.gov | Primarily (S)-derived linalool oxides. acs.org |

| Botrytis cinerea | (±)-linalool | Produces different isomers. acs.orgnih.gov | Mixture of lilac aldehyde and alcohol isomers. acs.org |

Biotransformation of Linalool by Microorganisms Leading to Aldehyde Derivatives

The conversion of linalool into its aldehyde derivatives, particularly this compound (8-oxolinalool), is a known microbial transformation pathway. acs.orgnih.gov This biotransformation is part of the broader microbial metabolism of monoterpenes, which can serve as carbon sources or be detoxified by microorganisms. mdpi.com The initial step in the pathway leading to the aldehyde is the introduction of a hydroxyl group at the C-8 position of the linalool molecule, a reaction known as allylic hydroxylation. mdpi.com

This primary hydroxylation yields 8-hydroxylinalool, a crucial intermediate. acs.orgnih.govresearchgate.net Subsequent oxidation of the C-8 hydroxyl group leads to the formation of the corresponding aldehyde, this compound. This aldehyde can then undergo further enzymatic reactions, such as cyclization to form lilac aldehydes or further oxidation to 8-carboxylinalool. mdpi.comacs.org This sequential oxidation pathway has been observed in various microorganisms, especially fungi. acs.orgnih.gov

Fungal Biotransformation Mechanisms and Products

Several fungal species have been identified that can transform linalool into its hydroxylated and oxidized derivatives. These biotransformations are typically carried out by growing fungal cultures in the presence of linalool as a substrate. The primary mechanism involves an initial hydroxylation followed by oxidation.

Key fungal species involved in this process include:

Aspergillus niger : Strains of this fungus are well-known for their ability to biotransform terpenes. researchgate.netunife.it When processing racemic linalool, A. niger produces 8-hydroxylinalool alongside various linalool oxides. acs.orgmdpi.com Studies have shown that A. niger DSM 821, along with strains of Botrytis cinerea, can produce different isomers of lilac aldehyde and lilac alcohol, with 8-hydroxylinalool being the postulated intermediate. acs.orgnih.govresearchgate.net

Botrytis cinerea : This plant pathogenic fungus, known for its role in the "noble rot" of grapes, is also proficient at metabolizing linalool. In some studies, it has been shown to convert linalool primarily to 8-hydroxylinalool with high yields (up to 60-90%), while linalool oxides are only minor products. mdpi.comresearchgate.net The formation of lilac aldehydes and alcohols has also been reported for this species. acs.orgnih.gov

Corynespora cassiicola : This fungus has been identified as a highly efficient and stereoselective biocatalyst for transforming linalool, primarily into linalool oxides. acs.org

The table below details the products from the fungal biotransformation of linalool by selected species.

| Fungal Species | Substrate | Key Transformation Products |

| Aspergillus niger (various strains) | (±)-linalool, (S)-(+)-linalool | 8-hydroxylinalool, Lilac aldehydes, Lilac alcohols, Furanoid and pyranoid linalool oxides. acs.orgacs.orgmdpi.com |

| Botrytis cinerea (various strains) | (±)-linalool | 8-hydroxylinalool (major product), Lilac aldehydes, Lilac alcohols, Linalool oxides (minor products). acs.orgmdpi.comresearchgate.net |

| Corynespora cassiicola DSM 62485 | (±)-linalool | Linalool oxides (major products), 8-hydroxylinalool. acs.org |

Microbial Enzymatic Systems for Linalool Derivatization

The enzymatic machinery responsible for the conversion of linalool to its aldehyde derivatives in microorganisms primarily involves cytochrome P450 (CYP) monooxygenases. frontiersin.orgmdpi.com These heme-thiolate enzymes catalyze the critical first step: the regio- and stereoselective hydroxylation of the linalool molecule. mdpi.comrsc.org

In bacteria, a linalool monooxygenase (EC 1.14.13.151) that hydroxylates the C-8 position has been described in Pseudomonas putida. frontiersin.org A patent also refers to the enzyme linalool 8-monooxygenase (EC 1.14.14.84) for the enzymatic conversion of linalool to 8-hydroxylinalool. google.com These enzymes introduce an oxygen atom from molecular oxygen into the substrate, a reaction requiring a redox partner, typically NADPH-cytochrome P450 reductase (CPR), to donate electrons. mdpi.com

While the complete enzymatic cascade is best characterized in plants, it serves as a strong model for microbial systems. In Arabidopsis and grapes, specific CYP enzymes from the CYP76 family (e.g., AtCYP76C1, VvCYP76F14) have been shown to be multifunctional. frontiersin.orgmdpi.comacs.org They catalyze not only the initial hydroxylation of linalool to 8-hydroxylinalool but also the subsequent dehydrogenation (oxidation) to form 8-oxolinalool (this compound). mdpi.comacs.org This suggests that a single P450 enzyme can be responsible for more than one step in the pathway. Following the formation of the 8-hydroxyl intermediate, a dehydrogenase, which may be a separate enzyme or a function of the same P450, catalyzes the oxidation to the aldehyde. acs.org This sequential enzymatic process highlights a sophisticated mechanism for the derivatization of linalool within a single metabolic pathway.

Chemical Synthesis and Derivatization Strategies for Linalool 8 Aldehyde

Chemical Oxidation Methodologies for Linalool-8-aldehyde Production

The conversion of linalool (B1675412) to this compound is primarily achieved through oxidation. This transformation targets the specific methyl group at the C-8 position, which necessitates selective and controlled reaction conditions to prevent over-oxidation or reactions at other functional groups within the molecule.

Selective Oxidation of Linalool and its Derivatives

The selective oxidation of linalool to yield this compound is a critical process that hinges on the choice of oxidizing agents and the precise control of reaction parameters. This selectivity is crucial to target the terminal methyl group for conversion to an aldehyde while preserving the tertiary alcohol and the vinyl group present in the linalool structure.

A variety of reagents and catalytic systems are employed for the selective oxidation of alcohols like linalool. The choice of reagent is dictated by the desired selectivity, yield, and reaction conditions. Common oxidizing agents include:

Pyridinium chlorochromate (PCC): A milder chromium-based reagent, PCC is often used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. researchgate.net It is typically used in anhydrous solvents like dichloromethane (B109758) (DCM) to prevent over-oxidation to carboxylic acids. ub.ac.id

Dess-Martin Periodinane (DMP): This hypervalent iodine compound is a highly selective and mild oxidant for converting primary alcohols to aldehydes. organic-chemistry.orgwikipedia.org The reaction is usually fast and can be performed at room temperature in solvents like dichloromethane. wikipedia.orgalfa-chemistry.com A key advantage of DMP is that it avoids the use of toxic chromium reagents. wikipedia.org

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent, KMnO₄ can be used for the oxidation of linalool. However, careful control of reaction conditions, such as pH and temperature, is essential to prevent cleavage of double bonds or over-oxidation to the corresponding carboxylic acid, 8-carboxylinalool. cdnsciencepub.com

Chromium trioxide (CrO₃): Often used in the form of the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), this is a powerful oxidizing agent. libretexts.org While effective, its use is often limited due to its toxicity and the potential for over-oxidation. libretexts.orgniscpr.res.in Supported CrO₃ on alumina (B75360) has been shown to be a rapid and selective method for oxidizing alcohols to carbonyl compounds under solvent-free conditions. niscpr.res.in

Other reagents, such as selenium dioxide (SeO₂), are also utilized in allylic oxidations of terpenoids, which can introduce carbonyl or hydroxyl groups adjacent to a double bond. ias.ac.in

Table 1: Common Oxidizing Agents for this compound Synthesis

| Reagent/Catalyst | Typical Solvent(s) | Key Characteristics |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Mild, selective for aldehydes, requires anhydrous conditions. researchgate.net |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Highly selective, mild conditions, fast reaction times, non-toxic byproducts. organic-chemistry.orgwikipedia.orgalfa-chemistry.com |

| Potassium permanganate (KMnO₄) | Acetone, Water | Strong oxidant, conditions must be carefully controlled to avoid over-oxidation. cdnsciencepub.comresearchgate.net |

| Chromium trioxide (CrO₃) | Acetone, Acetic Acid | Powerful oxidant, often used as Jones reagent, toxic. libretexts.org |

Achieving high regioselectivity and yield in the oxidation of linalool to this compound is a delicate balance of several factors:

Temperature: Oxidation reactions are often conducted at controlled temperatures, typically ranging from ambient (25°C) to slightly elevated (around 40°C), to minimize side reactions and prevent over-oxidation.

Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM) and acetonitrile (B52724) are commonly used to prevent the formation of hydrates and subsequent over-oxidation to carboxylic acids.

Stoichiometry of the Oxidant: The molar ratio of the oxidizing agent to the linalool substrate must be carefully controlled. An excess of a strong oxidant can lead to the formation of 8-carboxylinalool or cleavage of the carbon-carbon double bonds.

pH: For reagents like KMnO₄, the pH of the reaction medium can significantly influence the outcome. Neutral or slightly basic conditions are often preferred to minimize degradative side reactions.

Purification: Following the reaction, purification techniques such as flash chromatography and distillation are essential to isolate the this compound in high purity from unreacted starting material, byproducts, and the spent oxidant.

The regioselectivity of the oxidation is a key challenge. The goal is to selectively oxidize the C-8 methyl group while leaving the tertiary hydroxyl group and the vinyl group untouched. The choice of a sterically hindered or a specific chemoselective oxidant can help achieve this.

Catalytic Isomerization and Oxidation Routes

An alternative strategy for the synthesis of this compound involves the isomerization of other monoterpene alcohols followed by oxidation. For instance, geraniol (B1671447) can be isomerized to linalool, which is then oxidized to the target aldehyde. This approach can be advantageous for large-scale industrial production.

This process can involve:

Isomerization: Geraniol is isomerized to linalool in the presence of catalysts. This allylic rearrangement can be catalyzed by various transition metal complexes or acids. oup.comwikipedia.orgscentree.co For industrial applications, catalysts such as iron, nickel, or cobalt on an alumina support have been used in reactive distillation columns.

Oxidation: The resulting linalool is then subjected to selective oxidation to form this compound using the methods described previously.

This two-step approach allows for the use of more readily available starting materials like geraniol and can be integrated into continuous flow processes for efficient production.

Advanced Synthetic Approaches to this compound and its Analogues

Beyond direct oxidation, more sophisticated synthetic strategies are employed to produce enantiopure this compound and its analogues. These methods often involve multiple steps and are crucial for applications where specific stereoisomers are required.

Multi-step Reaction Sequences for Enantiopure Synthesis

The synthesis of enantiopure compounds is a significant challenge in organic chemistry, as different enantiomers can have distinct biological and sensory properties. nih.gov For a chiral molecule like this compound, obtaining a single enantiomer often requires a multi-step synthetic sequence starting from a chiral precursor or utilizing asymmetric reactions.

One conceptual approach to enantiopure this compound could involve the use of a chiral building block, such as Garner's aldehyde, which is a versatile intermediate in the synthesis of many natural products. nih.govbeilstein-journals.org While a direct synthesis of this compound from Garner's aldehyde is not explicitly detailed in the provided context, the principles of using such chiral synthons are relevant. These syntheses typically involve:

Starting with a Chiral Pool Precursor: The synthesis could begin with a readily available enantiopure starting material. For linalool derivatives, this could be an enantiomer of linalool itself, which can be sourced from essential oils. mdpi.com

Asymmetric Reactions: Alternatively, an achiral starting material can be transformed using an asymmetric reaction, such as an asymmetric epoxidation or dihydroxylation, to introduce the desired chirality.

Stepwise Functional Group Transformations: A series of reactions would then be used to build the carbon skeleton and introduce the necessary functional groups. This could involve protection and deprotection steps to ensure that reactions occur at the desired positions.

Final Oxidation: The final step would likely be a mild and selective oxidation to form the aldehyde, similar to the methods described earlier, but performed on a more complex, enantiopure intermediate.

For example, a multi-step synthesis of linalool oxide isomers has been demonstrated starting from linalool enantiomers, involving epoxidation and subsequent cyclization. mdpi.commdpi.com While this produces cyclic ethers rather than the target aldehyde, the strategy of using a chiral precursor and performing a series of controlled transformations is analogous to what would be required for the enantiopure synthesis of this compound. Such multi-step sequences allow for precise control over the stereochemistry of the final product, which is essential for many applications in the flavor and fragrance industry.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis represents a powerful strategy for the production of fine chemicals, merging the selectivity of biocatalysts with the efficiency of chemical reactions. In the context of this compound, also known as 8-oxolinalool, chemoenzymatic methods offer a green alternative to purely chemical oxidation routes. These methodologies often employ oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs), to catalyze the selective oxidation of a precursor alcohol to the target aldehyde.

A plausible chemoenzymatic pathway to this compound begins with the selective oxidation of 8-hydroxylinalool. This process would utilize an alcohol dehydrogenase to convert the primary alcohol group at the C-8 position into an aldehyde. The high selectivity of the enzyme is crucial to avoid oxidation of the tertiary alcohol at the C-3 position. Such biocatalytic transformations are valued for their high selectivity, which minimizes the formation of byproducts and simplifies downstream purification processes. polimi.it The reaction mechanism for enzymes like ene-reductases (ER) involves a stepwise addition of hydrogen atoms, a principle that highlights the precise control achievable with biocatalysis. acs.org

The synthesis can be designed as a cascade reaction. For instance, a multi-enzyme system could be developed, potentially starting from a more readily available precursor than 8-hydroxylinalool. Research into the synthesis of other fragrance compounds has demonstrated the use of cytochrome P450 enzymes for initial hydroxylation, followed by ADH-catalyzed oxidation to yield an aldehyde. polimi.it This cascade approach, performed in a one-pot setup, enhances process efficiency and sustainability. The choice of solvent and cofactors is critical; for example, some ADH-catalyzed oxidations show appreciable conversion in organic solvents like hexane. polimi.it

Purification and Isolation Techniques in Synthetic Production

The successful synthesis of this compound is critically dependent on effective purification and isolation methods to achieve the high degree of purity required for its applications, particularly in the fragrance industry. Industrial-scale production focuses on optimizing techniques for high yield and purity, often employing a combination of chromatographic and physical separation methods.

Chromatographic Separation Techniques (e.g., Flash Chromatography, Adsorption Chromatography)

Chromatography is a cornerstone for the purification of this compound from crude reaction mixtures. Flash chromatography, a rapid form of preparative column chromatography, is frequently cited for its effectiveness in isolating this compound. frontiersin.orgfrontiersin.org The technique relies on a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their polarity. frontiersin.orgresearchgate.net

Research findings detail specific conditions for the successful flash chromatographic purification of 8-oxolinalool. frontiersin.orgfrontiersin.org For example, after synthesis via the oxidation of linalool with selenium dioxide, the resulting aldehyde was purified using a mobile phase of petroleum ether and diethyl ether in a 1:4 ratio, yielding the product as an orange oil. frontiersin.orgfrontiersin.org The separation of various linalool derivatives has been achieved using different solvent systems, highlighting the tunability of this method. frontiersin.org

Adsorption chromatography is another relevant technique, where target molecules are separated based on their differential adsorption to a solid stationary phase. Materials like sodium-modified bentonite (B74815) have been studied for their capacity to adsorb components of essential oils, demonstrating the principle of using specific adsorbents to selectively retain and separate compounds based on polarity and molecular structure. academicjournals.org

Table 1: Examples of Flash Chromatography Parameters for Purifying Linalool Derivatives

| Target Compound | Starting Material | Stationary Phase | Mobile Phase (v/v) | Yield | Reference |

|---|---|---|---|---|---|

| (E)-3,7-dimethyl-8-oxoocta-1,6-dien-3-ol (8-oxolinalool) | Linalool | Silica Gel 60 | Petroleum Ether/Diethyl Ether (1:4) | 29% | frontiersin.org, frontiersin.org |

| (E)-8-hydroxy-3,7-dimethylocta-1,6-dien-3-yl-acetate | 8-oxolinalyl acetate | Silica Gel | Petroleum Ether/Diethyl Ether (2:3) | 77% | frontiersin.org |

| (E)-2, 6-dimethylocta-2,7-diene-1,6-diol (8-hydroxylinalool) | (E)-8-hydroxy-3,7-dimethylocta-1,6-dien-3-yl-acetate | Silica Gel | Petroleum Ether/Diethyl Ether (1:4) | 82% | frontiersin.org |

| (E)-6-hydroxy-2,6-dimethylocta-2,7-dienoic-acid | (E)-3,7-dimethyl-8-oxoocta-1,6-dien-3-ol | Silica Gel | Ethyl Acetate/Methanol (B129727) (9.5:0.5) | 42.6% | frontiersin.org, frontiersin.org |

Distillation and Other Physical Separation Methods

Distillation is a key physical separation technique used in the large-scale purification of this compound. This method separates components of a liquid mixture based on differences in their boiling points. For volatile compounds like monoterpenoids, fractional distillation is particularly effective. nih.gov While specific parameters for this compound are proprietary, industrial processes optimize temperature and pressure to maximize yield and purity.

Steam distillation is widely used to isolate essential oils from plant materials, such as lavender, which is rich in related compounds like linalool and linalyl acetate. bibliotekanauki.plresearchgate.net This process involves passing steam through the plant material; the volatile compounds vaporize and are then condensed and collected. bibliotekanauki.pl The duration of distillation significantly impacts the chemical composition of the isolated oil, as different compounds are released at different rates. bibliotekanauki.pl Although a gentle method, it can sometimes lead to hydrolysis or molecular rearrangements. bibliotekanauki.pl These principles are applicable to the purification of this compound, especially when it is present in a complex mixture of other volatile compounds.

Other physical methods can include solvent extraction, where a solvent is used to selectively dissolve the target compound from a mixture. researchgate.net The choice of solvent is critical for effective separation.

Chemical Reactivity and Mechanistic Investigations of Linalool 8 Aldehyde

Oxidation Reactions of the Aldehyde Moiety

The aldehyde functional group in linalool-8-aldehyde is susceptible to oxidation, a reaction that is significant both in synthetic organic chemistry and in biological systems.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding (E)-8-carboxylinalool. This transformation can be achieved using various oxidizing agents. In laboratory settings, reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants like chromic acid (CrO₃) are effective for this conversion. A milder and often high-yielding method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger.

In biological contexts, this oxidation is a key step in the metabolism of linalool (B1675412) in both plants and mammals. nih.govacs.org For instance, in grape berries and Arabidopsis thaliana, cytochrome P450 enzymes, specifically from the CYP76 family, catalyze the sequential oxidation of linalool to 8-hydroxylinalool, then to this compound (8-oxolinalool), and finally to 8-carboxylinalool. nih.govfrontiersin.orgyork.ac.uknih.govmsu.edu This enzymatic cascade is crucial for the biosynthesis of various aroma compounds. tandfonline.comfrontiersin.org Similarly, 8-carboxylinalool has been identified as a major metabolite in rats after the administration of linalool, indicating a parallel metabolic pathway in mammals. nih.govacs.org

The conversion of the aldehyde to a carboxylic acid has a profound effect on the molecule's sensory properties; while this compound has a distinct aroma, 8-carboxylinalool is reported to be odorless. nih.gov

Table 1: Selected Methods for the Oxidation of this compound

| Reagent/Catalyst | Product | System | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 8-Carboxylinalool | Chemical Synthesis | rushim.ru |

| Chromic Acid (CrO₃) | 8-Carboxylinalool | Chemical Synthesis | rushim.ru |

| Sodium Chlorite (NaClO₂) | 8-Carboxylinalool | Chemical Synthesis | nih.gov |

The oxidation of aldehydes to carboxylic acids generally proceeds through a common intermediate, particularly in aqueous or alcoholic media. The mechanism involves the initial nucleophilic addition of water to the electrophilic carbonyl carbon of the aldehyde. This reversible reaction forms a geminal diol, also known as a hydrate (B1144303).

This hydrate intermediate, which has a structure analogous to a primary or secondary alcohol, is then oxidized by the chosen reagent. The presence of the hydrogen atom on the original carbonyl carbon (now a C-H bond on the hydroxyl-bearing carbon of the hydrate) allows for its abstraction during the oxidation step, leading to the formation of the carboxylic acid. The exact steps of the final oxidation depend on the specific oxidant used (e.g., chromate (B82759) ester formation for Cr(VI) reagents or a different pathway for permanganate).

A general representation of the mechanism is as follows:

Hydration: The aldehyde carbonyl group reacts with water in a nucleophilic addition to form a geminal diol intermediate.

Oxidation: The geminal diol is oxidized by an oxidizing agent, which removes the hydrogen atom from the carbon, leading to the formation of the new carbonyl group of the carboxylic acid.

This mechanism explains why aldehydes are much more easily oxidized than ketones, as ketones lack the necessary hydrogen atom on the carbonyl carbon and cannot form a similar hydrate intermediate that is readily oxidized.

Reduction Reactions to Alcohol Derivatives

The carbonyl group of this compound can be reduced to a primary alcohol, a common and predictable transformation in organic synthesis.

This compound is reduced to (E)-8-hydroxylinalool, a naturally occurring monoterpenoid alcohol. This reaction is typically performed with high efficiency using standard metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common choice for this transformation due to its selectivity; it readily reduces aldehydes and ketones without affecting other functional groups like the carbon-carbon double bonds present in the molecule. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but require anhydrous conditions.

The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated by the solvent or during an aqueous workup to yield the primary alcohol, 8-hydroxylinalool. This reduction is a key synthetic step for accessing 8-hydroxylinalool and studying its properties. nih.gov

Table 2: Common Reagents for the Reduction of this compound

| Reagent | Solvent | Product | Typical Conversion | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 8-Hydroxylinalool | >90% | nih.govrushim.ru |

Since this compound is a chiral molecule (due to the stereocenter at C3), its reduction to 8-hydroxylinalool creates a second stereocenter at C8, leading to the possibility of diastereomeric products. The control of this stereochemistry is a key challenge in asymmetric synthesis. The stereochemical outcome of the reduction is influenced by the existing chiral center at C3, which can direct the incoming nucleophile (hydride) to one of the two faces (Re or Si) of the prochiral aldehyde.

This diastereoselectivity can often be predicted by stereochemical models such as the Felkin-Ahn or Cram model, which consider the steric hindrance of the substituents around the existing chiral center. To enhance or reverse the inherent diastereoselectivity, specific reducing agents can be employed:

Bulky Reducing Agents: Sterically hindered hydride reagents, such as the family of Selectrides (e.g., L-Selectride® or K-Selectride®), can provide high levels of diastereoselectivity. Their large size forces the hydride to approach the carbonyl group from the least sterically hindered face, often leading to a different major diastereomer than that obtained with smaller reagents like NaBH₄. tandfonline.comwikipedia.org

Chiral Catalysts and Reagents: For enantioselective reductions (if starting from a racemic aldehyde) or to achieve high diastereoselectivity, chiral catalysts are used. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane, is a powerful method for the enantioselective reduction of ketones and can be applied to aldehydes. wikipedia.orgmdpi.com Similarly, chiral organoborane reagents derived from terpenes like α-pinene have been developed for asymmetric reductions. nih.gov Transition metal catalysts with chiral ligands are also widely used for asymmetric transfer hydrogenations. mdpi.com

The choice of strategy depends on the desired diastereomer and the specific steric and electronic properties of the substrate.

Nucleophilic Addition Reactions of the Carbonyl Group

The polarized carbon-oxygen double bond of the aldehyde in this compound makes the carbonyl carbon electrophilic and thus a prime target for attack by various nucleophiles. These nucleophilic addition reactions are fundamental for carbon-carbon bond formation and further functionalization of the molecule.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated by a weak acid or during workup to yield the final neutral product.

Examples of nucleophilic addition reactions for this compound include:

Grignard Reactions: Organometallic reagents like Grignard reagents (RMgX) act as powerful carbon-based nucleophiles. Their addition to this compound results in the formation of a new carbon-carbon bond and a secondary alcohol upon workup. This provides a versatile method for introducing various alkyl or aryl groups at the C8 position.

Cyanohydrin Formation: The addition of a cyanide ion (CN⁻), typically from a source like KCN or HCN, to the aldehyde yields a cyanohydrin. This reaction is significant as it adds a carbon atom to the chain and introduces two valuable functional groups—a hydroxyl group and a nitrile group—which can be further transformed into other functionalities like carboxylic acids or amines.

Acetal Formation: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form an acetal. This reaction proceeds via a hemiacetal intermediate. Acetals are stable to basic and nucleophilic conditions, making them excellent protecting groups for the aldehyde functionality during other chemical transformations.

Table 3: Examples of Nucleophilic Addition to this compound

| Nucleophile (Reagent) | Intermediate | Final Product Type |

|---|---|---|

| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |

| Cyanide (:CN⁻ from KCN/H⁺) | Alkoxide | Cyanohydrin |

Hydration and Hemiacetal Formation

The aldehyde functional group in this compound is susceptible to nucleophilic attack by water and alcohols.

Hydration involves the addition of water to the carbonyl carbon. The mechanism proceeds via nucleophilic attack of a water molecule on the carbonyl carbon, followed by deprotonation to yield a geminal diol. This reaction is typically reversible.

Hemiacetal formation occurs when an alcohol reacts with the aldehyde. libretexts.org This reaction can be catalyzed by either acid or base. masterorganicchemistry.comuobabylon.edu.iq Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for subsequent attack by the alcohol. masterorganicchemistry.com In basic conditions, the alcohol is deprotonated to a more nucleophilic alkoxide, which then attacks the carbonyl carbon. masterorganicchemistry.com

Intramolecularly, the hydroxyl group of this compound can attack the aldehyde, leading to the formation of a cyclic hemiacetal. Under acidic conditions (e.g., catalytic HCl in methanol at 25°C), this compound can form a six-membered cyclic hemiacetal in significant yield. The hydroformylation of linalool, which can lead to a hydroxy aldehyde intermediate, has been shown to result in the spontaneous cyclization to a cyclic hemiacetal. researchgate.net

Table 1: Hemiacetal Formation from this compound Derivative

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| This compound | Catalytic HCl in MeOH, 25°C | Six-membered cyclic hemiacetal | 71% |

| Linalool (via hydroformylation) | Rhodium catalyst in toluene | Cyclic hemiacetal | Nearly quantitative researchgate.net |

Cyanohydrin Formation

The addition of hydrogen cyanide (HCN) across the carbonyl group of this compound results in the formation of a cyanohydrin. This reaction, a classic example of nucleophilic addition, typically requires a basic catalyst to generate the cyanide ion (CN⁻), which acts as the potent nucleophile. openstax.orgpressbooks.publibretexts.org

The mechanism involves the attack of the cyanide ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated by a molecule of HCN, regenerating the cyanide catalyst and yielding the cyanohydrin product. openstax.orgpressbooks.pub For this compound, the reaction with KCN/HCl can produce 8-cyano-hydroxylinalool with yields ranging from 70-80%.

Cyanohydrin formation is a valuable synthetic transformation as the resulting α-hydroxynitrile can be further converted into other functional groups, such as carboxylic acids or primary amines. pressbooks.pub

Conjugate Additions to α,β-Unsaturated Systems

The α,β-unsaturated aldehyde moiety in this compound can potentially undergo conjugate addition (Michael addition) reactions. In this type of reaction, a nucleophile adds to the β-carbon of the conjugated system. nih.gov The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic. nih.gov

Various nucleophiles, including thiols and indoles, can participate in conjugate additions to α,β-unsaturated carbonyl compounds, often catalyzed by Brønsted or Lewis acids. mdpi.com Organocatalysts, such as those derived from quinine, have also been employed to achieve asymmetric conjugate additions. metu.edu.tr While specific studies on conjugate additions to this compound are not extensively detailed in the provided search results, the general reactivity pattern of α,β-unsaturated aldehydes suggests its susceptibility to such reactions. nih.govscience.gov The electron-deficient β-carbon is a target for nucleophilic attack, which would lead to β-substituted aldehyde derivatives.

Cyclization and Rearrangement Reactions

The structure of this compound, with its multiple reactive sites, makes it a candidate for various cyclization and rearrangement reactions, often initiated by acidic conditions or the involvement of its derivatives like epoxides.

Intramolecular Cyclization Pathways

Under acidic conditions, this compound can undergo intramolecular reactions. The hydroxyl group can act as an internal nucleophile, attacking the activated double bond or the carbonyl group. As mentioned previously, intramolecular hemiacetal formation is a prominent cyclization pathway.

Furthermore, cyclization can be initiated by the formation of a carbocation. Acid-catalyzed reactions of linalool and its derivatives are known to proceed through carbocationic intermediates, leading to cyclic products like α-terpineol. uchile.cl While specific pathways for this compound are not fully elucidated in the provided results, the general principles of terpene chemistry suggest that such cyclizations are plausible.

Epoxide Ring-Opening Reactions

Epoxidation of one of the double bonds in this compound would create a highly reactive intermediate susceptible to ring-opening reactions. Epoxides can be opened under both acidic and basic conditions. libretexts.orgpearson.commasterorganicchemistry.com

In an acid-catalyzed ring-opening, the epoxide oxygen is protonated, followed by nucleophilic attack. libretexts.org For linalool derivatives, the intramolecular attack of the hydroxyl group on the protonated epoxide is a key step. rsc.org This can lead to the formation of five- or six-membered cyclic ethers (tetrahydrofuran and tetrahydropyran (B127337) derivatives). rsc.org For instance, linalool epoxide can cyclize to form linalool oxides. rsc.orgresearchgate.net A 5-exo-trig cyclization of an epoxide derivative of this compound under acidic conditions can yield tetrahydrofuran (B95107) derivatives.

Under basic conditions, the ring-opening occurs via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. libretexts.orgmasterorganicchemistry.com

Table 2: Epoxide Ring-Opening Cyclization

| Reactant | Conditions | Product Type |

|---|---|---|

| This compound epoxide | H₂SO₄ (cat.), H₂O | Tetrahydrofuran derivatives |

| Linalool epoxide | Acidic or basic conditions | Linalool oxides (cyclic ethers) rsc.orgresearchgate.net |

Comparative Reactivity Studies with Linalool Derivatives

The reactivity of this compound can be better understood by comparing it to its parent compound, linalool, and other derivatives such as 8-hydroxylinalool and 8-carboxylinalool. The introduction of the aldehyde group at the C-8 position significantly influences the molecule's chemical properties.

Compared to linalool, which has a primary alcohol at C-8 (in its isomer geraniol) or a tertiary alcohol at C-3, this compound possesses a more electrophilic center at the C-8 position due to the aldehyde functionality. This makes it more susceptible to nucleophilic attack at the carbonyl carbon.

A study comparing the reactivity of (-)-R-linalool with other terpenes in 1,3-dipolar cycloaddition reactions showed that the aliphatic nature of linalool led to the formation of two diastereoisomers, whereas cyclic terpenes gave stereospecific products. eurjchem.comresearchgate.net This highlights how the acyclic and flexible structure of linalool and its derivatives influences stereochemical outcomes.

The oxidation susceptibility of this compound at the aldehyde group to form 8-carboxylinalool is a key distinguishing reaction compared to linalool, which requires stronger oxidizing agents to cleave the double bonds or oxidize the tertiary alcohol. Conversely, the aldehyde group can be selectively reduced to an alcohol (8-hydroxylinalool) under mild conditions.

The presence of the aldehyde group also impacts the molecule's sensory properties. The addition of an aldehyde group at C-8 of linalool increases the odor threshold by a factor of 12. frontiersin.org Reduction of this aldehyde to 8-hydroxylinalool leads to a significant decrease in odor potency. frontiersin.org

Table 3: Comparative Reactivity of Linalool Derivatives

| Compound | Key Functional Group | Oxidation Susceptibility | Ease of Reduction |

|---|---|---|---|

| Linalool | C-3 Tertiary OH | Low (requires strong oxidizers) | Moderate |

| This compound | C-8 Aldehyde | High (to carboxylic acid) | High (to alcohol) |

| 8-Hydroxylinalool | C-8 Primary OH | High (to aldehyde/carboxylic acid) | N/A |

| 8-Carboxylinalool | C-8 Carboxylic Acid | Low | N/A |

Differential Reactivity Based on Functional Group Variation

The chemical behavior of this compound is fundamentally dictated by its specific arrangement of functional groups: a terminal aldehyde, a tertiary alcohol, and two carbon-carbon double bonds. Its reactivity can be best understood by comparing it to structurally related compounds where these functional groups are varied, such as linalool, 8-hydroxylinalool, and linalyl acetate.

The presence of the aldehyde group at the C-8 position makes this compound particularly susceptible to both oxidation and reduction reactions at this site. Under mild conditions, the aldehyde can be selectively reduced to a primary alcohol, yielding 8-hydroxylinalool, or oxidized to a carboxylic acid, forming 8-carboxylinalool. goldschmidtabstracts.info This contrasts with its parent compound, linalool, which lacks the C-8 oxygenation and requires stronger oxidizing agents to react at its hydroxyl group or double bonds. goldschmidtabstracts.info

Linalyl acetate, which features an ester group at the C-3 position instead of a hydroxyl group, exhibits very low susceptibility to oxidation. Its reduction requires powerful reagents like lithium aluminum hydride. goldschmidtabstracts.info The reactivity of 8-hydroxylinalool is characterized by the primary alcohol at the C-8 position, which is readily oxidized. goldschmidtabstracts.info

This differential reactivity highlights the pivotal role of the C-8 aldehyde group in defining the chemical pathways available to this compound, distinguishing it from its alcohol and ester analogues.

Table 1: Comparative Reactivity of this compound and Its Analogues

| Compound | Key Functional Groups | Oxidation Susceptibility | Ease of Reduction |

|---|---|---|---|

| This compound | C-3 OH, C-8 CHO, C=C | High (at aldehyde) | High (aldehyde selectively reduced) |

| Linalool | C-3 OH, C=C | Low (requires strong oxidants) | Moderate (NaBH₄ is ineffective) goldschmidtabstracts.info |

| 8-Hydroxylinalool | C-3 OH, C-8 CH₂OH, C=C | High (at C-8 alcohol) | N/A |

| Linalyl acetate | C-3 OAc, C=C | Very Low | Requires strong reducing agents (e.g., LiAlH₄) goldschmidtabstracts.info |

Kinetic Studies and Mechanistic Insights

Kinetic studies provide quantitative data on the reaction rates of this compound, offering deeper insight into its reaction mechanisms.

Oxidation: The oxidation of the aldehyde group is pH-dependent, with optimal rates observed in the pH range of 4–5, exhibiting a rate constant (k) of 4.7 × 10⁻⁴ s⁻¹. goldschmidtabstracts.info The mechanism proceeds through a geminal diol intermediate formed by the nucleophilic attack of water on the carbonyl carbon, which is then further oxidized to the carboxylic acid. goldschmidtabstracts.info

Epoxidation: The reaction with hydrogen peroxide (H₂O₂) to form an epoxide follows second-order kinetics, with a rate constant of 2.1 × 10⁻³ L·mol⁻¹·s⁻¹. goldschmidtabstracts.info

Reduction: The aldehyde functionality can be selectively reduced with high efficiency (>90% conversion) using mild reducing agents like sodium borohydride (NaBH₄). The mechanism involves a hydride transfer from the reagent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield 8-hydroxylinalool. goldschmidtabstracts.info

Cyclization: Under acidic conditions, this compound can undergo intramolecular reactions. In the presence of a catalytic amount of hydrochloric acid in methanol, it readily forms a six-membered cyclic hemiacetal with a 71% yield. goldschmidtabstracts.info This occurs via the intramolecular attack of the C-3 hydroxyl group on the protonated aldehyde.

Table 2: Kinetic Data for Selected Reactions of this compound

| Reaction | Reagent/Conditions | Kinetics | Rate Constant (k) |

|---|---|---|---|

| Aldehyde Oxidation | pH 4–5 | pH-dependent | 4.7 × 10⁻⁴ s⁻¹ goldschmidtabstracts.info |

Atmospheric and Environmental Transformation Mechanisms

Gas-Phase Oxidation Mechanisms

While specific studies on this compound are limited, its atmospheric fate can be inferred from research on its parent compound, linalool, and other unsaturated terpenes. acs.orgacs.org The gas-phase oxidation of this compound is expected to be primarily initiated by reactions with hydroxyl radicals (·OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).

The reaction with ·OH radicals is likely to be rapid, involving the addition of the radical to the carbon-carbon double bonds. acs.org This addition forms a hydroxyalkyl radical, which quickly reacts with atmospheric oxygen (O₂) to produce a peroxy radical (RO₂·). These RO₂· radicals are central intermediates that can undergo several reaction pathways, including autoxidation (intramolecular H-shift reactions) to form highly oxygenated molecules (HOMs). acs.orgcopernicus.org

Ozonolysis, the reaction with O₃, will also contribute to the atmospheric degradation of this compound. Ozone will preferentially attack the more substituted double bond, leading to the formation of a primary ozonide that decomposes into a Criegee intermediate and a carbonyl compound. acs.org For linalool, the reaction of O₃ at the R–CH═C(CH₃)₂ group is the predominant pathway. acs.org These reactions contribute to the formation of secondary organic aerosols (SOA). acs.org

Degradation Pathways under Environmental Stressors (e.g., UV, Air Exposure)

This compound is susceptible to degradation upon exposure to environmental factors such as ultraviolet (UV) radiation and atmospheric oxygen. researchgate.netacs.org The oxidation of aldehydes upon contact with air is a well-documented process that can be accelerated by light and heat. researchgate.net

Autoxidation: In the presence of air, this compound can undergo autoxidation, a free-radical chain reaction. This process typically involves the abstraction of the aldehydic hydrogen atom to form an acyl radical. This radical then reacts with O₂ to form a peroxyacyl radical, which can propagate the chain and ultimately lead to the formation of 8-carboxylinalool as the primary oxidation product. researchgate.netresearchgate.net

Photochemical Degradation: UV radiation can promote the degradation of terpene aldehydes. acs.orgresearchgate.net The carbonyl group can absorb UV light, leading to photochemical reactions such as Norrish Type II cleavage, which involves intramolecular hydrogen abstraction followed by bond cleavage, resulting in fragmentation of the molecule. researchgate.net Studies on other terpene aldehydes have shown that exposure to UV light and air leads to a significant decrease in the aldehyde concentration and the formation of corresponding organic acids and other smaller volatile compounds. acs.org The combination of UV irradiation and oxygen exposure has been shown to dramatically accelerate the degradation of related compounds like linalool. nih.gov

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| 8-carboxylinalool |

| 8-hydroxylinalool |

| Criegee intermediate |

| Linalool |

| This compound |

| Linalyl acetate |

| Lithium aluminum hydride |

Molecular Mechanisms of Biological Activities Associated with Linalool 8 Aldehyde

Mechanistic Basis of Antimicrobial Action

The antimicrobial activities of monoterpenoids, including the parent compound linalool (B1675412), are extensively documented. These mechanisms provide a foundational understanding of how related compounds, such as Linalool-8-aldehyde, may exert their effects. The primary modes of action involve the disruption of microbial cellular integrity and metabolic processes. nih.govrsc.org

A primary mechanism of antimicrobial action for linalool involves compromising the bacterial cell membrane. mdpi.commdpi.com This process disrupts the membrane's structural and functional integrity, leading to increased permeability. nih.govresearchgate.net The interaction is thought to involve the hydrophobic nature of the monoterpenoid, which allows it to partition into the lipid bilayer of the cell membrane. This disruption impairs crucial membrane functions, such as maintaining the membrane potential and regulating the passage of ions and molecules. nih.govresearchgate.net The ultimate consequence is the leakage of essential intracellular components, including nucleic acids (DNA and RNA) and proteins, which contributes to cell death. nih.govnih.govmdpi.comresearchgate.net Studies on various bacteria have demonstrated that linalool treatment leads to wrinkled and damaged cell surfaces, confirming its disruptive effect on the cell envelope. researchgate.netresearchgate.net

Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the embedded bacteria from antimicrobial agents and host immune responses. Linalool has demonstrated significant efficacy in inhibiting biofilm formation in a variety of pathogenic bacteria and fungi. mdpi.comnih.govoup.comnih.gov

The mechanisms behind this inhibition are multifaceted:

Suppression of Adhesion: Linalool can reduce the cell surface hydrophobicity of bacteria, which is a critical factor for the initial attachment of cells to surfaces, the first step in biofilm formation. nih.govmdpi.com It has been shown to downregulate the expression of genes responsible for adhesin proteins, which mediate this attachment. oup.comresearchgate.net

Inhibition of EPS Production: The integrity of the biofilm matrix is dependent on EPS, which primarily consists of polysaccharides, proteins, and extracellular DNA. Linalool can significantly reduce the production of these matrix components, resulting in a weaker and less structured biofilm. nih.govmdpi.com

Interference with Quorum Sensing: Linalool can interfere with quorum-sensing (QS) systems, which are cell-to-cell communication networks that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation. By disrupting QS signaling, linalool can prevent the coordinated development of a mature biofilm structure. mdpi.com

Linalool has been shown to induce oxidative stress in microbial cells, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.net ROS, such as superoxide (B77818) anions and peroxides, are highly reactive molecules that can cause extensive damage to cellular components. nih.gov The accumulation of ROS can lead to lipid peroxidation, which damages the cell membrane and further compromises its integrity. researchgate.netmdpi.com This oxidative damage extends to other vital macromolecules, including proteins and nucleic acids, disrupting their function and contributing to microbial cell death. researchgate.net In some microorganisms, this increase in ROS is a key part of the compound's antimicrobial effect. nih.gov

Beyond direct membrane damage, linalool disrupts essential metabolic pathways within microbial cells, effectively starving them of the energy required for survival and proliferation. nih.govresearchgate.net Research indicates that linalool can interfere with cellular respiration and energy metabolism. nih.govresearchgate.net It has been shown to inhibit the activity of key enzymes involved in central metabolic pathways like the tricarboxylic acid (TCA) cycle and glycolysis. nih.govresearchgate.net For instance, the activity of enzymes such as succinate (B1194679) dehydrogenase and pyruvate (B1213749) kinase can be significantly reduced, leading to a decrease in the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.govresearchgate.net This disruption of energy metabolism severely impairs cellular functions and ultimately leads to cell death. mdpi.comnih.gov

Modulatory Effects on Neurological Systems

While the parent compound linalool is known for its effects on the central nervous system, research has also extended to its metabolites, including oxygenated derivatives like this compound (also known as 8-oxolinalool). nih.govfrontiersin.org These metabolites can interact with key neurotransmitter systems. researchgate.net

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org When GABA binds to this receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and reducing its excitability. Positive allosteric modulators are substances that bind to a site on the receptor different from the GABA binding site, enhancing the effect of GABA. wikipedia.org

Research Findings on GABA-A Receptor Modulation

The following table summarizes the modulatory effects of this compound (8-oxolinalool) and related compounds on GABA-A receptor currents, as reported in scientific literature. nih.gov The values represent the GABAergic current measured in the presence of the compound, relative to the current induced by GABA alone (normalized to 100%).

| Compound | Chemical Name | Relative GABAergic Current (% of GABA alone) | Modulatory Effect |

| This compound (L6) | 8-oxolinalool | 166 ± 35% | Positive |

| Linalool | Linalool | 205 ± 25% | Positive |

| 8-hydroxylinalool (L4) | 8-hydroxylinalool | 82 ± 26% | Not Significant |

| 8-carboxylinalool (L7) | 8-carboxylinalool | Not specified, but described as ineffective | Ineffective |

Comparative Analysis of Receptor Binding and Activation Profiles

The primary research into the receptor interactions of this compound has centered on its modulatory effects on the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govfrontiersin.org GABA-A receptors are crucial ligand-gated ion channels in the central nervous system responsible for mediating inhibitory neurotransmission. d-nb.info Allosteric modulation of these receptors is a key mechanism for sedative and anxiolytic agents. nih.gov

Studies utilizing electrophysiological recordings on transiently overexpressed α1β2γ2 GABA-A receptors have demonstrated that this compound acts as a positive allosteric modulator. nih.govfrontiersin.org When co-applied with GABA, this compound was shown to enhance GABAergic currents. Specifically, its application resulted in a 1.66-fold increase in GABA-induced currents, indicating a potentiation of the receptor's activity. nih.govfrontiersin.org This effect suggests that this compound can increase the receptor's response to the endogenous ligand, GABA.

A comparative analysis with other C8-oxygenated linalool metabolites reveals distinct structure-activity relationships. For instance, 8-hydroxylinalool was found to slightly reduce GABAergic responses, while 8-carboxylinalool was largely ineffective as a modulator. nih.govfrontiersin.org This comparison highlights that the specific type of oxygenation at the C8 position is critical for the positive modulatory effect on GABA-A receptors, with the aldehyde (oxo) group conferring the potentiating activity. nih.govfrontiersin.org Despite this positive effect, the modulatory potency of this compound did not reach statistical significance in the reported studies when compared to the parent molecule, linalool. frontiersin.org

| Compound | Chemical Modification | Effect on GABA-induced Current | Fold Change (vs. GABA alone) | Reference |

|---|---|---|---|---|

| This compound (8-oxolinalool) | Oxidation at C8 (Aldehyde) | Positive Modulation (Potentiation) | ~1.66 | nih.govfrontiersin.org |

| 8-hydroxylinalool | Hydroxylation at C8 (Alcohol) | Slight Reduction | ~0.82 | nih.govfrontiersin.org |

| 8-carboxylinalool | Carboxylation at C8 (Carboxylic Acid) | Ineffective | No significant change | nih.govfrontiersin.org |

Anti-inflammatory Pathways and Molecular Targets

Detailed research findings specifically elucidating the anti-inflammatory pathways and molecular targets of this compound are not extensively available in the current scientific literature. While its parent compound, linalool, has been shown to modulate inflammatory responses through pathways involving NF-κB and various cytokines, similar dedicated studies on this compound are scarce. researchgate.netnih.gov

Antioxidant Mechanisms and Radical Scavenging Activities

There is a notable lack of specific scientific data concerning the direct antioxidant mechanisms and radical scavenging activities of this compound. Although monoterpene aldehydes, in general, may contribute to the antioxidant properties of essential oils, detailed in vitro and in vivo studies quantifying the radical scavenging capacity (e.g., against DPPH or other radicals) or the influence on antioxidant enzyme systems for this compound specifically are limited. nih.govresearchgate.net

Enzyme Inhibition and Activation Profiles

Specific, comprehensive profiles of enzyme inhibition or activation by this compound are not well-documented in scientific literature. Beyond its positive allosteric modulation of the GABA-A receptor, which can be considered a form of activation, its effects on other major enzyme classes have not been a significant focus of published research.

Ecological and Inter Species Roles of Linalool 8 Aldehyde

Plant-Insect Interactions and Chemical Ecology

Linalool-8-aldehyde is a key player in the chemical ecology of plant-insect interactions, acting as a signal that can either attract or repel insects, thereby influencing processes such as pollination and herbivory.

Role in Floral Scent and Pollinator Attraction

Floral scents are complex mixtures of volatile organic compounds that guide pollinators to their host plants. Linalool (B1675412) and its derivatives, including lilac aldehydes (of which this compound is a type), are important components of these scents. researchgate.netwur.nl They are particularly significant in attracting nocturnal pollinators like moths. researchgate.net For instance, the noctuid moth Hadena bicruris relies on lilac aldehydes to locate its host plant. researchgate.net The unique fragrance of cherry pollen, which includes degradation products of linalool like lilac aldehydes and alcohols, plays a crucial role in attracting pollinators. researchgate.net

Studies have shown that while hoverflies may prefer the pure compound linalool over lilac compounds, the context of the entire floral bouquet is crucial. wur.nl The presence and specific ratios of different volatile compounds, including this compound, can fine-tune the attractiveness of a flower to specific pollinators.

Mediation of Herbivore Behavior (e.g., Repellence, Attraction)

The role of linalool and its derivatives in mediating herbivore behavior is complex, with effects ranging from attraction to repellence. researchgate.net High concentrations of linalool can be toxic to various insect species. cabidigitallibrary.org In some cases, while linalool itself might initially attract an insect, its derivatives or conjugates can act as repellents. oup.com For example, the presence of (R)-(-)-linalool in the floral bouquet of jimsonweed or tomato indicates herbivory and reduces oviposition by the moth Manduca sexta. researchgate.net

Conversely, certain herbivores are attracted to specific blends of volatiles that include linalool. The Colorado potato beetle, Leptinotarsa decemlineata, is attracted to a blend that includes linalool. nih.gov The response of an insect can be highly dependent on the specific isomer of the compound and its concentration.

Function as an Indirect Defense Compound in Tri-Trophic Interactions

Plants can employ indirect defense mechanisms by releasing specific volatile compounds upon herbivore attack, which in turn attract the natural enemies of the herbivores. Linalool and its derivatives are often key components of these herbivore-induced plant volatiles (HIPVs). pnas.orgnih.govresearchgate.netresearchgate.net

For instance, when tobacco plants are damaged by herbivores, they release a blend of volatiles including linalool, which can decrease oviposition by lepidopteran pests and increase the predation of their eggs by generalist predators. researchgate.net Similarly, rice plants attacked by fall armyworm larvae release (S)-(+)-linalool, which attracts parasitic wasps that prey on the larvae. pnas.org This demonstrates a classic tri-trophic interaction where the plant, herbivore, and the herbivore's natural enemy are linked through chemical signals. The emission of linalool can enhance the ability of parasitoids to locate their hosts. nih.goventomologyjournals.com

| Plant Species | Herbivore | Natural Enemy | Role of Linalool/Derivatives |

| Tobacco (Nicotiana attenuata) | Manduca sexta (moth) | Generalist predators | Decreases oviposition, increases egg predation. researchgate.net |

| Rice (Oryza sativa) | Spodoptera frugiperda (fall armyworm) | Cotesia marginiventris (parasitic wasp) | Attracts parasitic wasps. pnas.org |

| Broad bean (Vicia faba) | Acyrthosiphon pisum (pea aphid) | Aphidius ervi (parasitoid) | Attracts aphid parasitoids. pnas.org |

| Cotton | Spodoptera littoralis (moth) | Parasitoids | Elicits antennal response in female moths, part of a blend that reduces oviposition. biologists.com |

Electrophysiological Responses in Insects to Stereoisomers

Insects can exhibit different physiological and behavioral responses to different stereoisomers of the same chemical compound. This is particularly true for linalool and its derivatives. The noctuid moth Hadena bicruris shows electrophysiological responses to all eight stereoisomers of lilac aldehyde, even though only four are present in its host plant's scent, indicating a broad but nuanced sensitivity. researchgate.net

Similarly, different mosquito species and moths show distinct electrophysiological responses to the enantiomers of linalool. nih.govmpg.de For example, in the cabbage moth, Mamestra brassicae, sensory neurons respond more strongly to (R)-(–)-linalool, while in the sphinx moth, Manduca sexta, (S)-(+)-linalool elicits increased oviposition. plos.org This highlights the importance of stereochemistry in the chemical communication between plants and insects.

Plant-Plant Communication and Signaling

Plants can communicate with each other through the release of volatile organic compounds (VOCs), a phenomenon known as allelopathy. When a plant is damaged by herbivores, it can release a blend of VOCs, including linalool and its oxides, which can be detected by neighboring plants. frontiersin.org This "eavesdropping" allows the neighboring plants to prime their own defenses in anticipation of a potential attack. cabidigitallibrary.orgnih.gov

For example, corn seedlings exposed to green leaf volatiles from damaged neighbors were found to emit more than double the amount of volatile terpenes when they themselves were subsequently attacked by caterpillars. cabidigitallibrary.org This primed response can lead to a more robust and rapid defense against herbivores. Linalool is among the various terpenoids identified as being involved in this defense priming in receiver plants. mdpi.com

Role as a Chemical Marker in Botanical Origin Studies

The specific composition of volatile compounds in natural products like honey can be used to determine their botanical origin. Lilac aldehydes, including this compound, are being developed as chemical markers for this purpose. researchgate.net The presence and relative abundance of these compounds can help to identify the types of flowers from which bees have collected nectar. The identification of specific isomers of linalool derivatives in Actinidia arguta (kiwifruit) further supports their use as chemical markers. researchgate.net

Influence of Aldehyde Group on Olfactory Perception and Odor Thresholds

The introduction of an aldehyde group at the C-8 position of the linalool molecule has a notable impact on its olfactory properties, significantly altering its odor threshold. nih.gov Scientific studies have demonstrated that the presence of this aldehyde functional group increases the odor threshold of the compound by a factor of 12 compared to linalool. nih.govresearchgate.net This means that a higher concentration of this compound is required for it to be detected by the sense of smell.

Linalool itself is recognized as a potent odorant with a low average odor threshold of 3.2 ng/L in air. nih.govresearchgate.net Its scent is often described as floral, citric, fresh, and sweet. nih.gov However, the modification to this compound, while retaining a pleasant smell, lacks the potency of the parent compound. nih.gov

The perception of odor begins with the interaction of volatile organic compounds (VOCs), like this compound, with olfactory receptors in the nasal cavity. oup.com The structural characteristics of the odorant molecule, including the presence and position of functional groups, are key determinants of how it is perceived. oup.com The aldehyde group in this compound is a crucial feature that influences its interaction with these receptors, ultimately affecting its perceived scent and detection threshold.

Further modifications to the C-8 position of the linalool structure continue to alter its olfactory profile. For instance, the reduction of the aldehyde group in this compound to an alcohol, forming 8-hydroxylinalool, leads to a dramatic decrease in odor potency and a significant increase in the odor threshold to 160.31 ng/L. nih.govresearchgate.net Conversely, oxidation of the aldehyde to a carboxylic acid, resulting in 8-carboxylinalool, renders the compound odorless. nih.govresearchgate.net This highlights the critical role of the specific functional group at the C-8 position in determining the olfactory characteristics of these linalool derivatives.

It is important to note that individual perception of odors can vary due to genetic differences in olfactory receptors. pnas.org Factors such as age and gender can also influence how an odor is perceived. pnas.org

Table 1: Odor Thresholds of Linalool and its Derivatives

| Compound | Functional Group at C-8 | Odor Threshold (ng/L in air) |

| Linalool | Methyl | 3.2 nih.govresearchgate.net |

| This compound | Aldehyde | 38.1 nih.govresearchgate.net |

| 8-Hydroxylinalool | Alcohol | 160.31 nih.govresearchgate.net |

| 8-Carboxylinalool | Carboxylic Acid | Odorless nih.govresearchgate.net |

Ecological Context-Dependency of this compound Function

The ecological role of this compound, like its parent compound linalool, is highly dependent on the specific environmental and biological context. nih.gov Linalool itself is a ubiquitous compound in nature, produced by over 200 plant species, and its functions can range from attracting pollinators to repelling herbivores. nih.govwikipedia.org The function of its derivatives, including this compound, is similarly nuanced and context-specific.

In the intricate communication networks of ecosystems, volatile organic compounds (VOCs) like this compound play a crucial role. mdpi.com The production and release of these compounds by plants can be influenced by various factors, including the developmental stage of the plant, the time of day, and the presence of herbivores or pathogens. nih.gov

For instance, in Arabidopsis thaliana, the metabolism of linalool to its oxidized forms, including 8-oxo-linalool (an alternative name for this compound), is mediated by the enzyme CYP76C1. nih.govoup.com This metabolic process is considered a strategy for defense against floral antagonists. nih.gov The conversion of linalool to its oxidized derivatives can reduce the floral attraction for certain insects, thereby protecting the plant. nih.gov This suggests that in this context, the production of this compound serves a defensive purpose.

The function of linalool and its derivatives is not limited to plant-insect interactions. These compounds can also be involved in communication between different plant species and in interactions with microorganisms. mdpi.com For example, some floral volatiles have been shown to have allelopathic effects, inhibiting the growth of neighboring plants. mdpi.com

The perception and behavioral response of an insect to this compound can also be context-dependent. The same compound might act as an attractant in one scenario and a repellent in another, depending on the insect species, its physiological state, and the presence of other chemical cues in the environment. nih.gov Linalool and its derivatives are known to be important olfactory cues for pollinators, such as moths, in specific plant-pollinator systems. frontiersin.org For example, the moth Hadena bicruris specifically recognizes lilac aldehydes, which are derived from linalool, to locate its host plant Silene latifolia. frontiersin.org

Advanced Analytical Methodologies for Linalool 8 Aldehyde Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing volatile and semi-volatile compounds like linalool-8-aldehyde. The choice of technique is dictated by the analyte's properties and the complexity of the sample matrix.

Gas Chromatography (GC) with Advanced Detectors

Gas chromatography is the primary technique for the analysis of volatile and semi-volatile compounds such as this compound due to its high resolution and efficiency. The separation is typically performed on a capillary column, where the choice of stationary phase is critical. Both polar and non-polar columns are utilized depending on the analytical goal. Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX, Carbowax 20M, FFAP), are effective for separating oxygenated terpenoids from their non-polar hydrocarbon counterparts. frontiersin.orgnuft.edu.ua Non-polar phases, like those based on polydimethylsiloxane (B3030410) (e.g., DB-5, SE-30), separate compounds primarily based on boiling point. frontiersin.orgnuft.edu.ua

Advanced detectors enhance the specificity and sensitivity of GC analysis. While a Flame Ionization Detector (FID) is robust and provides excellent quantitative data, its lack of specificity requires confirmation of peak identity. mdpi.com Mass Spectrometry (MS) as a detector (GC-MS) is the gold standard for identification. mdpi.combeerresearch.cz Furthermore, Gas Chromatography-Olfactometry (GC-O) is a specialized technique where the human nose serves as the detector to determine the odor characteristics of the separated compounds, which is particularly relevant for fragrance components like this compound. frontiersin.org

Table 1: Example GC Parameters for Terpenoid Analysis

| Parameter | Setting 1 | Setting 2 | Source(s) |

|---|---|---|---|

| Column | DB-WAXetr (60 m × 0.32 mm × 0.25 µm) | TG WAX MS (30 m x 0.25 mm x 0.25 µm) | mdpi.combeerresearch.cz |

| Carrier Gas | Helium (1.0 mL/min) | Helium (1.2 mL/min) | mdpi.combeerresearch.cz |

| Injector Temp. | 250 °C | 250 °C | mdpi.combeerresearch.cz |

| Oven Program | 35°C (5 min), ramp to 150°C at 3°C/min, then to 240°C at 10°C/min (2 min hold) | 40°C (2 min), ramp to 130°C at 8°C/min, then to 230°C at 15°C/min (5 min hold) | mdpi.combeerresearch.cz |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) | mdpi.combeerresearch.cz |

High-Performance Liquid Chromatography (HPLC) for Polar Derivatives

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is better suited for the analysis of thermolabile or non-volatile polar derivatives of this compound, such as its oxidation product 8-carboxylinalool or its glycosidic forms. nih.govmdpi.com Reversed-phase chromatography is the most common HPLC mode used for this purpose.

In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov The elution of compounds is controlled by adjusting the solvent gradient. To improve peak shape and resolution, especially for acidic derivatives, a modifier such as formic acid is often added to the mobile phase. mdpi.com For aldehydes and ketones, a derivatization step using an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed prior to HPLC analysis to create stable, UV-active hydrazone derivatives, significantly enhancing detection sensitivity. waters.com

Chiral Chromatography for Enantiomeric Analysis

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). These enantiomers can have different biological and sensory properties. Their separation requires a specialized technique known as chiral chromatography. Enantioselective gas chromatography is the most common approach for volatile chiral compounds. vup.sknih.gov

This method uses a chiral stationary phase (CSP), often based on modified cyclodextrins like Lipodex E, which can selectively interact with one enantiomer more strongly than the other, leading to their separation. vup.skresearchgate.net In complex samples like essential oils or flower scents where co-elution is common, multidimensional gas chromatography (MDGC) is a powerful solution. vup.sknih.gov In MDGC, a specific portion of the eluent from a primary achiral column is transferred to a second column with a chiral stationary phase for enantiomeric separation. vup.sk This two-dimensional approach provides the high level of resolution needed to accurately determine the enantiomeric ratios of compounds like lilac aldehydes, which are structurally related to this compound. vup.sknih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of this compound, providing both structural information for unambiguous identification and sensitive detection for quantification.

GC-MS and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

When coupled with Gas Chromatography, Mass Spectrometry (GC-MS) provides definitive identification of this compound. After separation on the GC column, the compound enters the mass spectrometer's ion source, typically an electron ionization (EI) source, where it is fragmented into a unique pattern of ions. frontiersin.org This mass spectrum serves as a chemical fingerprint that can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) database for identification. mdpi.com The molecular ion peak ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 168. frontiersin.org

Tandem Mass Spectrometry (MS/MS) offers an even higher degree of certainty and is crucial for quantification in complex matrices. In GC-MS/MS, a specific precursor ion is selected and fragmented, and the resulting product ions are monitored. This technique significantly reduces chemical noise and matrix interference. For 8-oxo-linalool (this compound), a characteristic MS/MS transition has been identified where the precursor ion [M-H₂O+H]⁺ at m/z 151.2 fragments to a product ion at m/z 92.8. nih.govresearchgate.net This specific transition can be used for highly selective detection and quantification.

Table 2: Mass Spectrometric Data for this compound (8-oxo-linalool)

| Technique | Precursor Ion (m/z) | Key Fragment/Product Ions (m/z) | Source(s) |

|---|---|---|---|

| GC-MS (EI) | 168 ([M]⁺) | 98, 87, 82, 71 (base peak), 55, 43, 41 | frontiersin.org |

| LC-MS/MS | 151.2 ([M-H₂O+H]⁺) | 92.8 | nih.govresearchgate.net |

UPLC-MS/MS for Glycosidic Forms and Complex Mixtures

In nature, this compound can be present in a soluble, non-volatile form, conjugated with a sugar molecule to form a glycoside. mdpi.comresearchgate.net These polar conjugates cannot be analyzed by GC without derivatization. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the premier analytical technique for the direct analysis of these glycosidic forms in complex mixtures such as plant extracts. nih.govoup.com